![molecular formula C16H14O2 B12301433 trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)
trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide trans-2-([1,1’-biphényl]-2-yl)cyclopropane-1-carboxylique : est un composé caractérisé par la présence d'un cycle cyclopropane substitué par un groupe biphényle et un groupe acide carboxylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide trans-2-([1,1’-biphényl]-2-yl)cyclopropane-1-carboxylique implique généralement la cyclopropanation d'un précurseur approprié, tel qu'un dérivé du biphényle, suivie de transformations de groupes fonctionnels pour introduire la partie acide carboxylique. Les voies de synthèse courantes comprennent:
Cyclopropanation : Cette étape peut être réalisée en utilisant des composés diazo ou des intermédiaires carbénoïdes en présence de catalyseurs métalliques comme le rhodium ou le cuivre.
Transformation de groupe fonctionnel :
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse à l'échelle du laboratoire, en mettant l'accent sur la scalabilité, la rentabilité et les considérations environnementales. Des réacteurs à flux continu et des principes de chimie verte sont souvent utilisés pour améliorer l'efficacité et réduire les déchets .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcools ou en d'autres formes réduites.
Substitution : Le groupe biphényle peut participer à des réactions de substitution aromatique électrophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants:
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur métallique.
Substitution : Electrophiles comme les halogènes ou les groupes nitro en présence d'acides de Lewis.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools .
Applications de recherche scientifique
Chimie : En chimie, l'acide trans-2-([1,1’-biphényl]-2-yl)cyclopropane-1-carboxylique est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse .
Biologie et médecine : Ses caractéristiques structurales peuvent être exploitées pour créer des molécules ayant des activités biologiques spécifiques, telles que des inhibiteurs enzymatiques ou des modulateurs de récepteurs .
Industrie : Dans le secteur industriel, ce composé peut être utilisé comme intermédiaire dans la production de produits pharmaceutiques, de produits agrochimiques et de produits chimiques de spécialité. Sa réactivité et sa polyvalence en font un élément précieux pour divers procédés de fabrication .
Mécanisme d'action
Le mécanisme par lequel l'acide trans-2-([1,1’-biphényl]-2-yl)cyclopropane-1-carboxylique exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité par le biais d'interactions de liaison. Le cycle cyclopropane et le groupe biphényle contribuent à l'affinité de liaison et à la spécificité du composé .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it valuable for various manufacturing processes .
Mécanisme D'action
The mechanism by which trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and biphenyl group contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Acide trans-2-phénylcyclopropane-1-carboxylique
- Acide cis-2-phénylcyclopropane-1-carboxylique
- Acide trans-2-([1,1’-biphényl]-4-yl)cyclopropane-1-carboxylique
Comparaison : Comparé à des composés similaires, l'acide trans-2-([1,1’-biphényl]-2-yl)cyclopropane-1-carboxylique est unique en raison de la position du groupe biphényle, qui influence sa réactivité chimique et son activité biologique. La disposition spécifique des substituants peut affecter la stabilité, la solubilité et l'interaction du composé avec d'autres molécules .
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18) |
Clé InChI |
QCIIBJDRYZJDSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

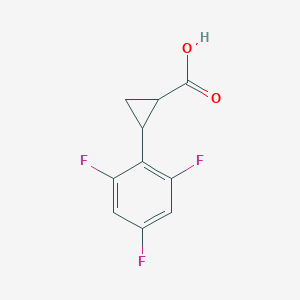
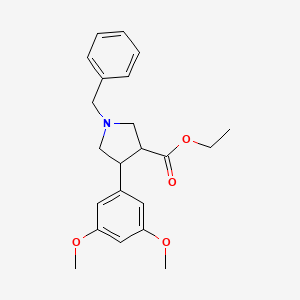
![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

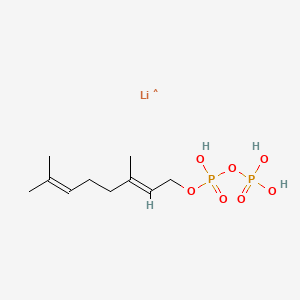
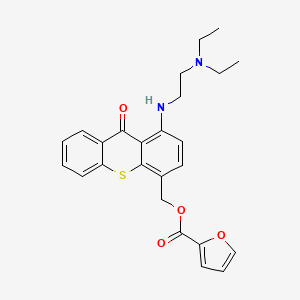
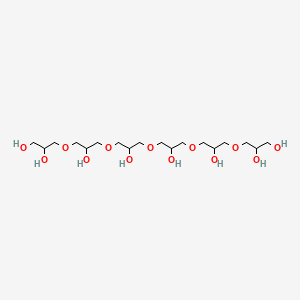
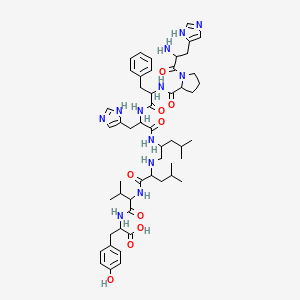
![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
